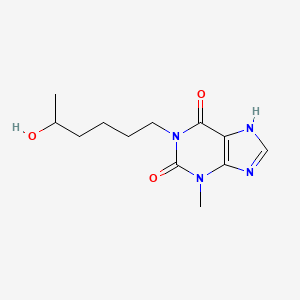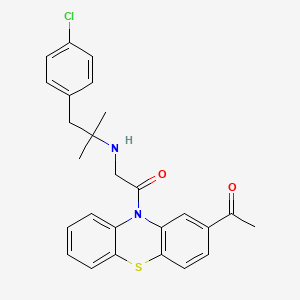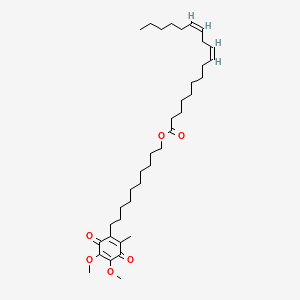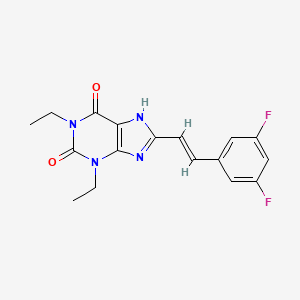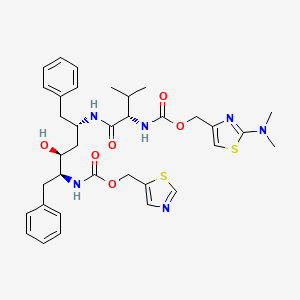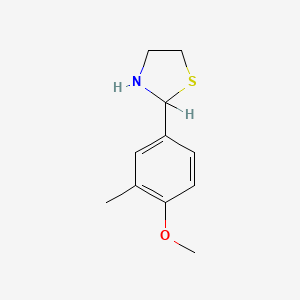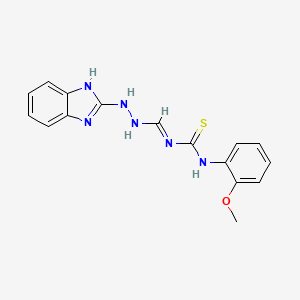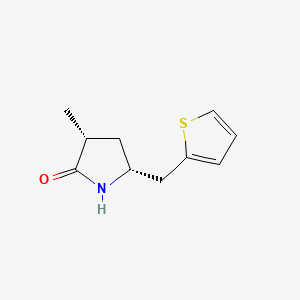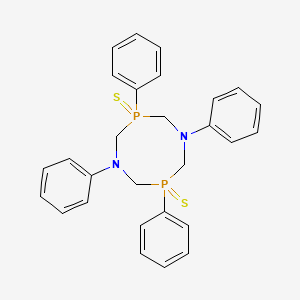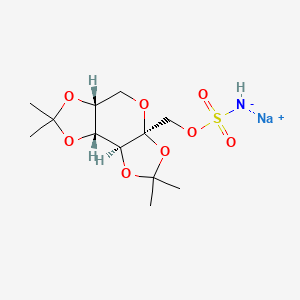
Topiramate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topiramate sodium is a sulfamate-substituted monosaccharide with the chemical formula C12H20NNaO8S. It is primarily known for its use as an anticonvulsant and in the prevention of migraines. This compound is a derivative of the naturally occurring monosaccharide D-fructose and has a unique structure that distinguishes it from other antiepileptic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Topiramate sodium can be synthesized through various methods. One common synthetic route involves the reaction of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of reverse-phase columns and specific mobile phase compositions to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Topiramate sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .
Aplicaciones Científicas De Investigación
Topiramate sodium has a wide range of scientific research applications, including:
Mecanismo De Acción
Topiramate sodium exerts its effects through multiple mechanisms:
Blocking Voltage-Gated Sodium Channels: This prevents the propagation of abnormal electrical activity in the brain.
Inhibiting Glutamate Receptors: Reduces excitatory neurotransmission.
Enhancing Gamma-Aminobutyric Acid (GABA) Receptors: Increases inhibitory neurotransmission.
Inhibiting Carbonic Anhydrase: Affects ion balance and neuronal activity
Comparación Con Compuestos Similares
Topiramate sodium is unique due to its multiple mechanisms of action and its sulfamate-substituted monosaccharide structure. Similar compounds include:
Lamotrigine: Another anticonvulsant that primarily blocks sodium channels.
Levetiracetam: An antiepileptic drug that modulates synaptic vesicle protein 2A.
Carbamazepine: Used for epilepsy and bipolar disorder, it also blocks sodium channels.
Oxcarbazepine: A derivative of carbamazepine with similar mechanisms
This compound stands out due to its broad range of applications and its unique chemical structure, making it a valuable compound in both research and clinical settings.
Propiedades
Número CAS |
488127-49-7 |
|---|---|
Fórmula molecular |
C12H20NNaO8S |
Peso molecular |
361.35 g/mol |
Nombre IUPAC |
sodium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |
InChI |
InChI=1S/C12H20NO8S.Na/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1 |
Clave InChI |
ZUWVVMMRNQEJMW-WGAVTJJLSA-N |
SMILES isomérico |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Na+] |
SMILES canónico |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


